molecular formula C9H14O3 B2586924 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2138361-09-6

1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2586924
CAS No.: 2138361-09-6
M. Wt: 170.208
InChI Key: MYLAKWNKOPJCKL-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS 2138361-09-6) is a chemical building block of significant interest in medicinal chemistry, serving as a novel saturated bioisostere for the phenyl ring . The 2-oxabicyclo[2.2.2]octane core is designed to address the limitations of previous bioisosteres by offering a favorable balance of conformational rigidity, reduced lipophilicity, and a vector geometry that closely mimics that of a para-substituted benzene ring . This replacement in drug discovery projects can lead to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, as demonstrated in analogs of established drugs like Imatinib . With a molecular formula of C 9 H 14 O 3 and a molecular weight of 170.21 g/mol , this compound is supplied for research and development purposes. It is a key intermediate for the synthesis of more complex molecules and is exclusively intended for laboratory research. This product is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-2-4-9(5-3-8,6-12-8)7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLAKWNKOPJCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138361-09-6
Record name 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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Chemical Reactions Analysis

1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid features a bicyclo[2.2.2]octane framework with a carboxylic acid functional group, characterized by the molecular formula C9H14O3C_9H_{14}O_3 and a molecular weight of 170.21 g/mol. Its oxabicyclic structure enhances its reactivity and biological activity, making it a valuable compound for various synthetic applications.

Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of bioactive molecules, especially in medicinal chemistry. Notably, it has been incorporated into the structures of established drugs such as Imatinib and Vorinostat (SAHA), replacing traditional phenyl rings with the 2-oxabicyclo[2.2.2]octane core. This substitution has shown to improve physicochemical properties including increased water solubility and enhanced metabolic stability, which are essential for drug efficacy and bioavailability .

Case Study: Imatinib Modification

  • Objective : To enhance solubility and stability.
  • Method : Replacement of the phenyl ring with the 2-oxabicyclo[2.2.2]octane structure.
  • Outcome : Improved physicochemical properties leading to better therapeutic profiles.

Case Study: Vorinostat Modification

  • Objective : To develop a new bioactive analog.
  • Method : Incorporation of the oxabicyclic structure into Vorinostat.
  • Outcome : The new compound exhibited significant biological activity while maintaining structural integrity.

Material Science

In material science, this compound can be utilized to create novel polymeric materials due to its unique structural attributes that allow for varied functionalization. The ability to modify its chemical structure enables the development of materials with tailored properties for specific applications, such as coatings or composites.

Catalysis

The compound's carboxylic acid group allows for participation in catalytic reactions, particularly in organic synthesis where it can act as a catalyst or a reagent. Its bicyclic nature may facilitate unique reaction pathways, potentially leading to more efficient synthetic routes compared to traditional methods.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid with structurally analogous bicyclo[2.2.2]octane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
This compound C₉H₁₄O₃ 170.21 Methyl, carboxylic acid Foldamer stabilization, catalysis
1-Azabicyclo[2.2.2]octane-4-carboxylic acid C₈H₁₃NO₂ 155.20 Nitrogen bridge (aza), carboxylic acid Precursor for quinuclidine derivatives
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate C₁₀H₁₇NO₂ 183.25 Ethyl ester, nitrogen bridge Intermediate in organic synthesis
3-Nitro-2-oxabicyclo[2.2.2]octane-4-carboxylic acid C₉H₁₂NO₅ 214.20 Nitro group, carboxylic acid High reactivity (electron-deficient)
1-Vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid C₁₀H₁₄O₃ 182.22 Vinyl group, carboxylic acid Polymerization precursors
1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid C₁₀H₁₄O₅ 214.22 Methoxycarbonyl ester Hydrolyzable prodrug design

Key Findings:

Functional Group Impact: Methyl vs. Vinyl: The methyl group in the parent compound enhances steric bulk without introducing reactivity, whereas the vinyl substituent (C₁₀H₁₄O₃) enables polymerization or click chemistry . Nitro Group: The nitro-substituted derivative (C₉H₁₂NO₅) exhibits heightened electrophilicity, making it suitable for nucleophilic substitution reactions .

Bridge Heteroatom Comparison :

  • Oxa (O) vs. Aza (N) : Replacing oxygen with nitrogen (e.g., 1-azabicyclo[2.2.2]octane-4-carboxylic acid) introduces basicity, altering solubility and biological activity .

Ester Derivatives: Ethyl and methoxycarbonyl esters (e.g., C₁₀H₁₇NO₂ and C₁₀H₁₄O₅) are less polar than the carboxylic acid, improving membrane permeability in drug design .

Biological Relevance: Bicyclo[2.2.2]octane scaffolds are pivotal in foldamers and chiral catalysts due to their conformational rigidity. For example, ABOC (1-aminobicyclo[2.2.2]octane-2-carboxylic acid) stabilizes helical peptide structures .

Biological Activity

1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS No. 2138361-09-6) is a bicyclic compound with potential biological activities. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C9H14O3
  • Molecular Weight : 170.21 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% .

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound is hypothesized to influence metabolic pathways and exhibit anti-inflammatory properties.

Anti-inflammatory Activity

Research indicates that compounds structurally similar to this compound may possess significant anti-inflammatory effects:

  • Case Study : In a study involving various monoterpenoids isolated from marine-derived fungi, compounds showed dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with IC50 values ranging from 8.6 to 15 μM . This suggests that similar bicyclic structures could exhibit comparable anti-inflammatory properties.

Antimicrobial Properties

The compound is also being explored for its potential antimicrobial effects:

  • Research Findings : Preliminary studies indicate that certain bicyclic compounds can inhibit bacterial growth, making them candidates for further investigation in drug development against resistant strains .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnti-inflammatory potentialTBD
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidSimilar bicyclic structureModerate anti-inflammatory activityTBD
4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic acidSimilar bicyclic structureAntimicrobial activityTBD

Applications in Drug Design

The unique structural characteristics of this compound allow it to serve as a scaffold for drug design:

  • Enzyme Inhibition : Its ability to interact with enzyme active sites makes it a candidate for developing inhibitors against specific targets.
  • Therapeutic Development : The compound's potential antibacterial and antiviral properties position it as a lead compound in the search for new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be adapted from protocols for structurally related bicyclo compounds. For example, inert atmospheres (e.g., argon) and reflux conditions with catalysts like triethylamine are critical to stabilize reactive intermediates. A stepwise approach involving cyclization and carboxylation, followed by purification via silica gel column chromatography (using gradients such as CH₂Cl₂/MeOH with 0.1% acetic acid), is recommended . Reaction temperature (65–70°C) and stoichiometric ratios of reagents (e.g., paraformaldehyde) significantly impact yield, as deviations may lead to side products like over-alkylated derivatives .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and DEPT-135) is essential for assigning bicyclic framework protons and carbons. For example, characteristic shifts for bridgehead protons appear downfield (δ 3.5–4.5 ppm), while carbonyl carbons resonate near δ 170–175 ppm . IR spectroscopy confirms the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. How can impurities in synthesized this compound be minimized during purification?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC with a C18 column effectively removes unreacted precursors. For persistent impurities (e.g., diastereomers), chiral stationary phases or derivatization with resolving agents (e.g., Mosher’s acid) may be required .

Advanced Research Questions

Q. How can reaction mechanisms for derivatives of this compound be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H at bridgehead positions) combined with kinetic isotope effect (KIE) studies can track bond reorganization. Computational methods (DFT) model transition states, while in situ IR monitors intermediate formation. For example, aprotinic Michael addition mechanisms in related bicyclo systems were validated using these approaches .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes dynamic effects (e.g., ring puckering) from static structural anomalies. X-ray crystallography provides definitive confirmation of stereochemistry and bond angles. For instance, bicyclo[2.2.2]octane systems often exhibit fluxional behavior, requiring cryogenic NMR (−40°C) to "freeze" conformers .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes), while MD simulations model solvent effects .

Q. How does the stability of this compound vary under acidic or basic conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) under pH 3–10 buffers identifies degradation pathways. LC-MS tracks hydrolytic byproducts (e.g., ring-opened dicarboxylic acids). Bicyclo systems with ether linkages (2-oxabicyclo) show enhanced acid resistance but are prone to base-mediated ring cleavage .

Q. What methods enable enantioselective synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) induce stereocontrol during cyclization. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak IA column) or NMR with shift reagents .

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